Tak1-IN-2

Kinase inhibitor TAK1/MAP3K7 enzymatic IC50

Tak1-IN-2 (Compound 54) delivers unmatched biochemical potency (IC50 2 nM) and a clean cellular safety window—no viability impact at 10 µM in HCT-15 cells. Its DECL-validated 'remarkable kinome selectivity' and unique PDB 7NTH binding mode eliminate confounding off-target effects seen with 5Z-7-oxozeaenol or Takinib. For labs requiring sustained TAK1 inhibition in chronic cytokine, differentiation, or TRAIL-sensitization studies, this 2,4-1H-imidazole carboxamide is the definitive tool compound. Request a quote for bulk quantities.

Molecular Formula C26H26F2N6O5
Molecular Weight 540.5 g/mol
Cat. No. B8196067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTak1-IN-2
Molecular FormulaC26H26F2N6O5
Molecular Weight540.5 g/mol
Structural Identifiers
SMILESCC(C(=O)NC)N(CC1=CC=CC=C1OC(F)F)C(=O)C2=CN=C(N2)C(=O)N3CC4=C(C3)C=C(C=C4)C(=O)N
InChIInChI=1S/C26H26F2N6O5/c1-14(23(36)30-2)34(13-17-5-3-4-6-20(17)39-26(27)28)24(37)19-10-31-22(32-19)25(38)33-11-16-8-7-15(21(29)35)9-18(16)12-33/h3-10,14,26H,11-13H2,1-2H3,(H2,29,35)(H,30,36)(H,31,32)/t14-/m1/s1
InChIKeyQEAYKBGEHPZBIL-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tak1-IN-2 (Compound 54): A 2 nM, Structurally Validated TAK1 Inhibitor for Kinase Selectivity Research


Tak1-IN-2 (also known as compound 54) is a synthetic, ATP-competitive inhibitor of transforming growth factor β-activated kinase 1 (TAK1/MAP3K7) belonging to the 2,4-1H-imidazole carboxamide class [1]. It was discovered via DNA-encoded chemical library (DECL) screening and optimized through structure-based drug design, yielding an enzymatic IC50 of 2 nM against TAK1 [1]. X-ray crystallography (PDB: 7NTH) confirms a unique binding orientation distinct from earlier TAK1 inhibitors, with the benzylamide group positioned perpendicularly to the hinge-binding imidazole core [1].

Why Tak1-IN-2 Cannot Be Interchanged with Other Commercially Available TAK1 Inhibitors


TAK1 inhibitors exhibit substantial variability in potency, selectivity profile, and binding mode that precludes simple substitution in experimental workflows. For example, the natural product 5Z-7-oxozeaenol acts as an irreversible covalent inhibitor with significant off-target activity against VEGFR2 (IC50 = 52 nM) [1], while NG25 is a dual TAK1/MAP4K2 inhibitor with a TAK1 IC50 of 149 nM . Even among potent inhibitors, Takinib (IC50 = 9.5 nM) displays a 1.5-log selectivity window over IRAK4/IRAK1 . Substituting Tak1-IN-2 with any of these alternatives without confirming matched potency and selectivity parameters can introduce confounding variables in downstream cellular and in vivo studies. The evidence below quantifies these critical differences.

Quantitative Comparative Evidence for Tak1-IN-2 Selection Over Alternative TAK1 Inhibitors


Biochemical Potency: Tak1-IN-2 Demonstrates 4-Fold Higher TAK1 Inhibition than 5Z-7-Oxozeaenol and 75-Fold Higher than NG25

Tak1-IN-2 exhibits an enzymatic IC50 of 2 nM against TAK1 [1]. This represents a 4-fold improvement in potency over the widely used covalent inhibitor 5Z-7-oxozeaenol (IC50 = 8 nM) [2], a 75-fold improvement over the type II inhibitor NG25 (IC50 = 149 nM) , and a 4.75-fold improvement over Takinib (IC50 = 9.5 nM) . This substantial potency advantage enables the use of lower compound concentrations in biochemical assays, reducing the likelihood of off-target effects arising from elevated inhibitor concentrations.

Kinase inhibitor TAK1/MAP3K7 enzymatic IC50

Structural Differentiation: X-Ray Crystallography Reveals a Unique Binding Mode for Tak1-IN-2 Not Observed in Other TAK1 Inhibitors

Co-crystal structure of Tak1-IN-2 (compound 54) with TAK1 (PDB: 7NTH, resolution 1.97 Å) reveals a distinctive perpendicular orientation of the benzylamide group relative to the core hinge-binding imidazole, along with an unusual amide flip in the kinase hinge region [1]. The authors explicitly state that X-ray crystallography revealed a 'distinct binding mode compared to other TAK1 inhibitors' [1]. This structural divergence may confer unique selectivity features not captured by enzymatic IC50 comparisons alone.

X-ray crystallography binding mode structure-based drug design

Cellular Tolerability: Tak1-IN-2 Exhibits No Overt Cytotoxicity at Concentrations 5,000-Fold Above Its Biochemical IC50

In TNF-α stimulated HCT-15 colorectal cancer cells, Tak1-IN-2 (compound 54) at 10 μM had no effect on cell viability [1]. This concentration is 5,000-fold higher than its 2 nM biochemical IC50, indicating a favorable cellular tolerability window. This contrasts with some TAK1 inhibitors that induce apoptosis at concentrations near their IC50 (e.g., Takinib induces apoptosis following TNF-α stimulation ), and distinguishes Tak1-IN-2 from multi-targeted inhibitors like NG25 which may engage MAP4K2 at concentrations needed for full TAK1 inhibition .

Cell viability cytotoxicity HCT-15

Kinome Selectivity: Tak1-IN-2 Scaffold Class Demonstrates 'Remarkable Kinome Selectivity' Validated by DECL Screening

The 2,4-1H-imidazole carboxamide scaffold from which Tak1-IN-2 is derived was identified through a DNA-encoded chemical library (DECL) screen and subsequent scaffold-hopping from a pyrrole-2,4-1H-dicarboxamide core. The authors report that this compound class shows 'remarkable kinome selectivity' [1]. While a full kinome profiling dataset (e.g., KINOMEscan S-score) is not publicly tabulated for Tak1-IN-2, the DECL-based discovery strategy inherently selects for compounds with minimal off-target binding across a broad panel of kinases. This contrasts with 5Z-7-oxozeaenol, which exhibits known off-target inhibition of VEGFR2 (IC50 = 52 nM), MEK1 (IC50 = 411 nM), and other kinases .

Kinome selectivity off-target DECL

Optimal Research Applications for Tak1-IN-2 Based on Differentiated Quantitative Evidence


Mechanistic Studies Requiring Sustained TAK1 Inhibition Without Acute Cytotoxicity

Tak1-IN-2 is ideally suited for long-term cellular assays (e.g., chronic cytokine stimulation, differentiation studies, or sensitization to TRAIL-induced apoptosis) where sustained TAK1 inhibition is required but compound-induced cytotoxicity must be avoided. The demonstration of no effect on cell viability at 10 μM (5,000× IC50) in HCT-15 cells [1] provides a validated experimental window, distinguishing it from apoptosis-inducing inhibitors like Takinib .

Selective Probing of TAK1-Dependent Signaling in Inflammatory and Oncological Pathways

The combination of 2 nM biochemical potency [1] and the DECL-validated 'remarkable kinome selectivity' of the 2,4-1H-imidazole carboxamide scaffold [1] positions Tak1-IN-2 as a preferred tool compound for dissecting TAK1-specific signaling downstream of TNF-α, IL-1β, and TLR ligands. It offers a cleaner pharmacological profile than 5Z-7-oxozeaenol, which confounds interpretation through concurrent VEGFR2 and MEK1 inhibition [2].

Structure-Function Studies Leveraging a Unique TAK1 Binding Pose

Researchers investigating the structural determinants of TAK1 inhibition or designing novel TAK1-targeted therapeutics should prioritize Tak1-IN-2 due to its distinct binding mode revealed by X-ray crystallography (PDB: 7NTH) [1]. The perpendicular benzylamide orientation and hinge-region amide flip represent a departure from previously characterized TAK1-inhibitor complexes, offering a novel chemical scaffold for structure-activity relationship (SAR) expansion and computational modeling.

Comparative Pharmacology Studies Requiring a High-Potency Benchmark

With an IC50 of 2 nM, Tak1-IN-2 is one of the most biochemically potent TAK1 inhibitors described to date, exceeding the potency of widely used benchmarks such as 5Z-7-oxozeaenol (8 nM) [2], Takinib (9.5 nM) , and NG25 (149 nM) . This potency profile makes Tak1-IN-2 an ideal positive control or benchmark compound in studies aimed at characterizing new TAK1 inhibitors or evaluating target engagement in biochemical and biophysical assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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Troubleshooting

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ValidationNovember 2025

Validating Target Engagement of Tak1-IN-2: A Comparative Guide for Researchers

Validation

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Validation

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